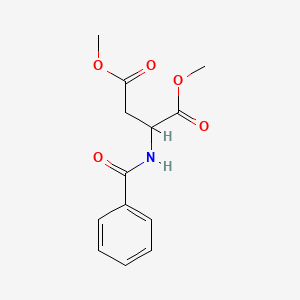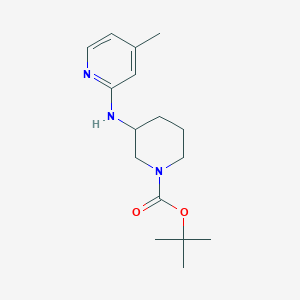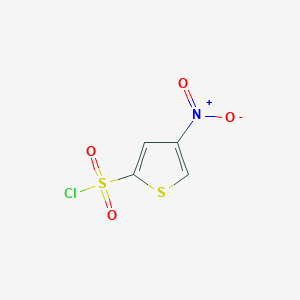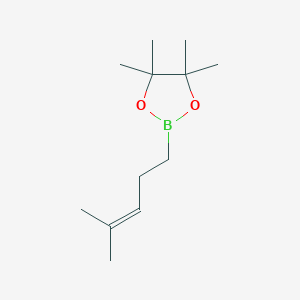
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
Descripción general
Descripción
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is a fluorinated organotin compound with the empirical formula C21H17F27Sn and a molecular weight of 901.03 g/mol . This compound is known for its unique properties due to the presence of both allyl and perfluoroalkyl groups, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane typically involves the reaction of allyl chloride with tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-tin bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane involves its interaction with various molecular targets and pathways. The compound’s fluorinated groups can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . Additionally, the tin center can form stable complexes with various ligands, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Allyltris(1H,1H,2H,2H-perfluorohexyl)stannane
- Tris(1H,1H,2H,2H-perfluorohexyl)allyltin
Uniqueness
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is unique due to its specific combination of allyl and perfluoroalkyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and reactivity .
Propiedades
IUPAC Name |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-prop-2-enylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H4F9.C3H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-3-2;/h3*1-2H2;3H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGLPKAFRITSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F27Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583708 | |
| Record name | Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(prop-2-en-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215186-99-5 | |
| Record name | Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(prop-2-en-1-yl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215186-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)





![1-[4-(2,2-Dimethoxy-ethoxy)phenyl]-1h-imidazole](/img/structure/B1612422.png)


![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)

![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)


